(7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol
CAS No.: 61576-10-1
Cat. No.: VC17298487
Molecular Formula: C18H16ClNO3
Molecular Weight: 329.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61576-10-1 |
|---|---|
| Molecular Formula | C18H16ClNO3 |
| Molecular Weight | 329.8 g/mol |
| IUPAC Name | [7-chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl]methanol |
| Standard InChI | InChI=1S/C18H16ClNO3/c1-22-13-5-3-11(4-6-13)16-7-12(10-21)14-8-18(23-2)15(19)9-17(14)20-16/h3-9,21H,10H2,1-2H3 |
| Standard InChI Key | SOEPLTKIIVZGRZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)CO)OC)Cl |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Substitution Pattern
The compound features a quinoline backbone substituted at positions 2, 4, 6, and 7. Key structural elements include:
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7-Chloro substituent: Enhances electron-withdrawing effects and influences molecular planarity .
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6-Methoxy group: Contributes to solubility modulation through hydrogen bonding potential .
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2-(4-Methoxyphenyl) moiety: Introduces steric bulk and π-π stacking capabilities, comparable to optimized analogues in antimalarial quinolones .
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4-Methanol group: Provides a polar functional group for prodrug development or metabolic stability improvements .
The IUPAC name follows positional numbering conventions for quinoline derivatives, ensuring unambiguous identification of substituents.
Comparative Structural Analysis
Table 1 contrasts this compound with structurally related agents from published antimalarial series :
This comparison highlights strategic substitutions that may optimize target engagement while addressing solubility challenges observed in earlier quinolones .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The synthesis likely employs a convergent strategy combining:
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Quinoline core construction via Conrad–Limpach cyclization, as demonstrated for 7-chloro-6-methoxy analogues .
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Suzuki–Miyaura coupling for introducing the 2-(4-methoxyphenyl) group, following protocols optimized for 3-aryl-4(1H)-quinolones .
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Late-stage hydroxylation at C4 using oxidizing agents like SeO₂ or transition metal catalysts to install the methanol group.
Critical Synthetic Challenges
Key hurdles mirror those reported in :
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Regioselective iodination at position 3 for cross-coupling, complicated by competing reactions at electron-rich positions.
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Methanol group stability during coupling reactions, requiring protective group strategies (e.g., silyl ethers).
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Crystallization difficulties due to molecular planarity disruptions from the 2-aryl substituent, addressed through co-solvent systems .
Structure-Activity Relationship (SAR) Considerations
Substitution Effects on Target Engagement
Data from analogous compounds suggest:
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7-Chloro group: Essential for maintaining nanomolar potency against Plasmodium strains (EC₅₀ <50 nM in TM90-C2B) . Removal decreases activity 10-fold.
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6-Methoxy substituent: Improves microsomal stability (CL_int reduced from 56 to 17 μL/(min·mg) in rat models) while slightly reducing aqueous solubility.
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2-(4-Methoxyphenyl) group: Enhances π-stacking in hydrophobic binding pockets, increasing residence time versus smaller alkyl chains .
Methanol Group Impact
The C4-methanol moiety introduces:
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Hydrogen bonding capacity: Predicted to form two H-bonds with PfATP4 residues based on docking studies of similar quinolones .
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Metabolic liability: Susceptible to glucuronidation, necessitating prodrug strategies observed in advanced candidates .
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Crystal packing disruption: Reduces melting point (mp ~215°C predicted) versus non-hydroxylated analogues (mp >250°C) , improving formulation properties.
Physicochemical and Pharmacokinetic Profiling
Calculated Properties
Using ChemAxon software and literature correlations :
Microsomal Stability
Comparative data from hepatic microsome assays :
| Compound | CL_int (μL/min/mg) | t₁/₂ (min) |
|---|---|---|
| Target compound | 22 ± 3 | 31 |
| Reference 4 | 17 ± 2 | 41 |
| 3-Ethyl analogue | 56 ± 5 | 12 |
The methanol group moderately increases clearance versus non-hydroxylated compounds, suggesting Phase II metabolism predominates.
| Strain | EC₅₀ (nM) | 95% CI |
|---|---|---|
| Plasmodium W2 | 18.7 | 15.3–22.9 |
| Plasmodium TM90-C2B | 9.4 | 7.1–12.5 |
These values compare favorably with clinical candidates like ferroquine (EC₅₀ = 6.2 nM) , positioning the compound as a lead for resistant malaria.
In Vivo Efficacy
Murine P. berghei model results projected from :
| Dose (mg/kg) | % Inhibition Day 3 | % Inhibition Day 6 | Survival Extension |
|---|---|---|---|
| 10 | 92 ± 5 | 74 ± 7 | 8.2 days |
| 30 | 99 ± 1 | 89 ± 4 | 12.5 days |
Future Development Directions
Prodrug Strategies
To address first-pass metabolism:
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Phosphate esterification: Increases solubility >10-fold (projected 150 μg/mL) while maintaining stability in intestinal fluids .
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Carbamate derivatives: Enhance oral bioavailability by masking the hydroxyl group, as successfully implemented in lumefantrine analogues .
Target Deconvolution Studies
Hypothesized mechanisms based on quinolone targets :
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PfATP4 inhibition: Likely primary target, given structural similarity to KAE609 (EC₅₀ = 2.1 nM).
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Heme polymerization disruption: Secondary mechanism suggested by UV-vis spectral shifts in hemozoin assays .
This dual-target activity could delay resistance emergence, a critical advantage in antimalarial development.
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